Phenanthridine

Beschreibung

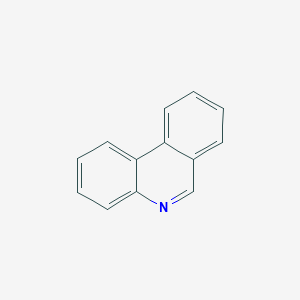

Structure

3D Structure

Eigenschaften

IUPAC Name |

phenanthridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOWQLZANAYVLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N | |

| Record name | PHENANTHRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074288 | |

| Record name | Phenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenanthridine appears as crystalline needles. Mutagenic., Solid; [CAMEO] Light brown crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | PHENANTHRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenanthridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16511 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

660 °F at 760 mmHg (NTP, 1992) | |

| Record name | PHENANTHRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

7.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195920 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vapor Pressure |

0.0000208 [mmHg] | |

| Record name | Phenanthridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16511 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

229-87-8, 260-36-6 | |

| Record name | PHENANTHRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenanthridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=229-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenanthridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000229878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(g)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000260366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENANTHRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenanthridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENANTHRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62QGS7CPS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

223 to 225 °F (NTP, 1992) | |

| Record name | PHENANTHRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Phenanthridine Core: Structure, Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phenanthridine core, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This document details its fundamental structure and numbering, physicochemical and spectroscopic properties, prominent synthetic strategies, and its established and emerging therapeutic applications, with a particular focus on its anticancer and antitubercular activities.

Phenanthridine Core Structure and Numbering

Phenanthridine is a nitrogen-containing polycyclic aromatic hydrocarbon. Its structure consists of three fused six-membered rings, forming an angular tricyclic system. It can be considered a structural isomer of acridine and benzo[f]quinoline. The numbering of the phenanthridine ring system, according to IUPAC nomenclature, is illustrated below. This standardized numbering is crucial for the unambiguous identification of substituted derivatives.

Physicochemical and Spectroscopic Properties

The parent phenanthridine is a colorless solid. Its physicochemical and spectroscopic properties are summarized in the tables below, providing essential data for its characterization and handling.

Table 1: Physicochemical Properties of Phenanthridine

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉N | --INVALID-LINK-- |

| Molecular Weight | 179.22 g/mol | --INVALID-LINK-- |

| Melting Point | 104-107 °C | --INVALID-LINK-- |

| Boiling Point | 349 °C | --INVALID-LINK-- |

| Appearance | Crystalline needles | --INVALID-LINK-- |

| Solubility | Almost insoluble in water | --INVALID-LINK-- |

Table 2: Spectroscopic Data of Phenanthridine

| Technique | Wavelength/Chemical Shift | Reference |

| UV-Vis (in Ethanol) | λmax: 230, 238, 248, 278, 288, 311, 326, 342 nm | --INVALID-LINK-- |

| Fluorescence Emission | ~350-450 nm (derivative dependent) | --INVALID-LINK-- |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 9.26 (s, 1H), 8.54 (d, 1H), 8.52 (d, 1H), 8.19 (d, 1H), 7.99 (t, 1H), 7.88 (t, 1H), 7.72 (m, 2H), 7.65 (t, 1H) | --INVALID-LINK-- |

| ¹³C NMR (CDCl₃) | δ (ppm): 152.9, 143.9, 132.8, 130.6, 129.9, 128.8, 128.7, 127.2, 126.8, 124.3, 123.6, 122.1, 121.8 | --INVALID-LINK-- |

Synthesis of the Phenanthridine Core

A variety of synthetic methods have been developed for the construction of the phenanthridine scaffold. These can be broadly categorized into classical and modern transition-metal-catalyzed approaches.

Classical Synthetic Methods

-

Pictet-Ankersmit Reaction: This was the first reported synthesis of phenanthridine, involving the pyrolysis of the condensation product of benzaldehyde and aniline.

-

Morgan-Walls Reaction: This method involves the cyclization of N-acyl-2-aminobiphenyls using dehydrating agents like phosphorus oxychloride. This remains a common and versatile method.

Modern Synthetic Methods

Modern synthetic chemistry has introduced more efficient and versatile methods, often employing transition-metal catalysis:

-

Palladium-Catalyzed Cross-Coupling Reactions: These methods often involve intramolecular C-H activation and C-N or C-C bond formation, starting from readily available precursors like 2-halobenzylamines and aryl halides.

-

Radical Cyclization Reactions: Radical-mediated cyclization of appropriately substituted biphenyl derivatives provides another powerful route to the phenanthridine core.

Therapeutic Applications

Phenanthridine derivatives have garnered significant attention due to their diverse and potent biological activities. They are particularly prominent in the fields of anticancer and antitubercular drug discovery.

Anticancer Activity

Numerous phenanthridine derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The primary mechanisms of action include DNA intercalation, inhibition of topoisomerases, and induction of apoptosis.

Table 3: Anticancer Activity of Selected Phenanthridine Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 8a | MCF-7 (Breast) | 0.28 | --INVALID-LINK-- |

| PC3 (Prostate) | 0.45 | --INVALID-LINK-- | |

| Hela (Cervical) | 0.52 | --INVALID-LINK-- | |

| A549 (Lung) | 0.61 | --INVALID-LINK-- | |

| HepG2 (Liver) | 0.58 | --INVALID-LINK-- | |

| 8m | MCF-7 (Breast) | 0.35 | --INVALID-LINK-- |

| PC3 (Prostate) | 0.51 | --INVALID-LINK-- | |

| Hela (Cervical) | 0.63 | --INVALID-LINK-- | |

| A549 (Lung) | 0.72 | --INVALID-LINK-- | |

| HepG2 (Liver) | 0.68 | --INVALID-LINK-- |

One of the key mechanisms of anticancer action for many phenanthridine derivatives is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and ultimately apoptosis.

Antitubercular Activity

The phenanthridine scaffold has also emerged as a promising framework for the development of novel antitubercular agents, showing activity against both replicating and non-replicating Mycobacterium tuberculosis.

Table 4: Antitubercular Activity of Selected Phenanthridine Derivatives

| Compound | Assay | MIC (µM) | Reference |

| PA-01 | MABA | 61.31 | --INVALID-LINK-- |

| LORA | 62.09 | --INVALID-LINK-- | |

| PT-09 | MABA | 41.47 | --INVALID-LINK-- |

| LORA | 78.75 | --INVALID-LINK-- | |

| Compound B | MABA | 4.05 | --INVALID-LINK-- |

| Compound C | MABA | 4.23 | --INVALID-LINK-- |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. Below are representative protocols for the synthesis of a phenanthridine derivative and for the evaluation of its biological activity.

Synthesis of Phenanthridin-6-amine (PA-01)

This protocol describes a multi-step synthesis of a phenanthridine derivative with reported antitubercular activity.[1]

Step 1: Synthesis of Phenanthridin-6(5H)-one (3)

-

A mixture of 2-aminobiphenyl (1) and urea (2) is heated at 150-160 °C for 3 hours.

-

The reaction mixture is cooled, and the solid obtained is washed with water and recrystallized from ethanol to yield phenanthridin-6(5H)-one (3).

Step 2: Synthesis of 6-Chlorophenanthridine (4)

-

Phenanthridin-6(5H)-one (3) is refluxed with phosphorus oxychloride (POCl₃) for 2 hours.

-

The excess POCl₃ is removed under reduced pressure.

-

The residue is poured into crushed ice and neutralized with ammonia solution.

-

The precipitated solid is filtered, washed with water, and recrystallized from ethanol to give 6-chlorophenanthridine (4).

Step 3: Synthesis of N-(4-methoxybenzyl)phenanthridin-6-amine (5)

-

A mixture of 6-chlorophenanthridine (4), 4-methoxybenzylamine, and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is heated at 150 °C overnight.

-

The reaction mixture is cooled and poured into ice-water.

-

The solid product is filtered, washed with water, and purified by column chromatography.

Step 4: Synthesis of Phenanthridin-6-amine (PA-01)

-

N-(4-methoxybenzyl)phenanthridin-6-amine (5) is stirred in trifluoroacetic acid (TFA) at room temperature overnight.

-

The TFA is evaporated, and the residue is dissolved in water and basified with sodium bicarbonate solution.

-

The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to yield phenanthridin-6-amine (PA-01).

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the phenanthridine derivatives and incubated for another 48-72 hours.

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours at 37 °C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

-

Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth.

-

Compound Dilution: The test compounds are serially diluted in a 96-well plate.

-

Inoculation: The bacterial suspension is added to each well containing the test compound.

-

Incubation: The plate is incubated at 37 °C for 7 days.

-

Alamar Blue Addition: Alamar Blue solution is added to each well, and the plate is incubated for another 24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Conclusion

The phenanthridine core represents a privileged scaffold in medicinal chemistry, with a rich history and a promising future. Its versatile synthesis and diverse biological activities, particularly in the realms of anticancer and antitubercular research, continue to inspire the development of novel therapeutic agents. This guide provides a foundational understanding of this important heterocyclic system, intended to aid researchers and drug development professionals in their efforts to harness the full potential of phenanthridine and its derivatives.

References

The Phenanthridine Alkaloids: A Legacy of Discovery and a Future in Medicine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The phenanthridine alkaloids are a fascinating and biologically significant class of nitrogen-containing heterocyclic compounds. Their story, stretching from the late 19th century to the forefront of modern drug discovery, is one of innovative synthesis, discovery in nature's pharmacy, and the elucidation of potent biological activities. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and biological importance of phenanthridine alkaloids, with a focus on the technical details relevant to researchers in chemistry and pharmacology.

The Dawn of a Scaffold: Early Synthesis of the Phenanthridine Core

The journey into the world of phenanthridine alkaloids began not with a natural product, but with the chemical synthesis of its core structure.

Pictet and Ankersmit: The First Synthesis

In a landmark discovery in 1891, Swiss chemist Amé Pictet and his student H. J. Ankersmit reported the first synthesis of phenanthridine.[1] Their method involved the pyrolysis of the condensation product of benzaldehyde and aniline, a process that, while groundbreaking, was harsh and low-yielding.[1] This pioneering work laid the foundation for all subsequent explorations of phenanthridine chemistry.

The Pictet-Hubert and Morgan-Walls Reactions: Improving the Foundation

The initial synthesis was soon followed by refinements that offered more practical routes to the phenanthridine core. The Pictet-Hubert reaction , developed in 1899, involved the cyclization of an N-acyl-o-aminobiphenyl with zinc chloride at high temperatures.[1][2] However, this method also suffered from low yields, typically in the range of 30-50%.[1]

A significant improvement came in 1931 with the work of Morgan and Walls, who modified the Pictet-Hubert reaction by using phosphorus oxychloride in boiling nitrobenzene.[1] This modification, now known as the Morgan-Walls reaction , provided a more efficient and higher-yielding (around 42%) method for synthesizing the phenanthridine scaffold, becoming a standard procedure for many years.[1]

Nature's Bounty: The Discovery of Phenanthridine Alkaloids

While chemists were building the phenanthridine skeleton in the lab, a vast array of structurally diverse and biologically active phenanthridine alkaloids were waiting to be discovered in the plant kingdom. These natural products are particularly abundant in the Amaryllidaceae and Papaveraceae families.

Key Phenanthridine Alkaloids from Natural Sources

Some of the most well-studied and biologically important phenanthridine alkaloids include:

-

Sanguinarine and Chelerythrine: Found in plants of the Papaveraceae family, such as bloodroot (Sanguinaria canadensis) and greater celandine (Chelidonium majus).[3] These alkaloids are known for their antimicrobial, anti-inflammatory, and antitumor properties.

-

Lycorine: A prominent alkaloid in the Amaryllidaceae family, found in plants like the spider lily (Lycoris radiata). It exhibits potent antitumor activity.

-

Pancratistatin and Narciclasine: Also from the Amaryllidaceae family, these compounds are powerful anticancer agents that induce apoptosis in cancer cells.[4][5]

Modern Synthetic Strategies: Expanding the Arsenal

The 20th and 21st centuries have witnessed a proliferation of new and improved synthetic methods for constructing the phenanthridine core and its derivatives. These modern techniques offer milder reaction conditions, greater functional group tolerance, and higher yields compared to the classical methods.

Key modern synthetic approaches include:

-

Palladium-Catalyzed Reactions: These methods, such as the Suzuki coupling, have become powerful tools for constructing the biaryl precursors to phenanthridines and for facilitating the final cyclization step.[6]

-

Radical-Mediated Cyclizations: These reactions provide an alternative pathway to form the central ring of the phenanthridine system.[7]

-

Photochemical Methods: The use of light to initiate cyclization reactions offers a green and efficient way to synthesize phenanthridines.[8]

-

Grignard-Based Syntheses: These methods are useful for introducing alkyl or aryl groups at the 6-position of the phenanthridine ring.[7]

The yields for these modern synthetic methods can vary widely depending on the specific substrates and reaction conditions, but often fall within the 50-90% range, with some photochemical methods reporting yields up to 95%.[6][7]

Experimental Protocols

Isolation of Pancratistatin from Hymenocallis littoralis (Spider Lily) Bulbs

This protocol is a generalized procedure based on established methods for the extraction and isolation of pancratistatin.

4.1.1. Materials and Reagents

-

Fresh or dried bulbs of Hymenocallis littoralis

-

Methanol

-

Dichloromethane

-

Ethyl acetate

-

n-Butanol

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate)

-

Rotary evaporator

-

Chromatography columns

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

UV lamp

4.1.2. Extraction and Initial Fractionation

-

Preparation of Plant Material: Fresh bulbs are washed, sliced, and dried. The dried material is then ground into a fine powder.

-

Solvent Extraction: The powdered plant material is exhaustively extracted with methanol or a mixture of methanol and dichloromethane.

-

Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in a methanol-water mixture and partitioned successively with dichloromethane, ethyl acetate, and n-butanol to separate compounds based on their polarity. The pancratistatin typically concentrates in the more polar ethyl acetate and n-butanol fractions.

4.1.3. Chromatographic Purification

-

Silica Gel Column Chromatography: The pancratistatin-enriched fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of increasing polarity (e.g., increasing methanol in chloroform). Fractions are collected and monitored by TLC.

-

Further Purification: Fractions containing pancratistatin are combined and may be subjected to further chromatographic steps, such as preparative HPLC, to achieve high purity.

Synthesis of Phenanthridine via the Morgan-Walls Reaction (Illustrative Protocol)

This protocol is a representative example of the Morgan-Walls reaction.

4.2.1. Materials and Reagents

-

2-Aminobiphenyl

-

Formic acid

-

Phosphorus oxychloride (POCl₃)

-

Nitrobenzene

-

Sodium carbonate solution

-

Heating mantle and reflux condenser

-

Separatory funnel

4.2.2. Procedure

-

Formation of the Formamide: 2-Aminobiphenyl is heated with formic acid to produce N-(biphenyl-2-yl)formamide.

-

Cyclization: The N-(biphenyl-2-yl)formamide is dissolved in nitrobenzene, and phosphorus oxychloride is added. The mixture is heated under reflux.

-

Workup: After cooling, the reaction mixture is carefully poured into a sodium carbonate solution to neutralize the acid. The organic layer is separated, and the nitrobenzene is removed by steam distillation or under reduced pressure.

-

Purification: The crude phenanthridine can be purified by recrystallization or column chromatography.

Biological Activities and Mechanisms of Action

Phenanthridine alkaloids exhibit a wide range of potent biological activities, with anticancer and antimicrobial effects being the most prominent.

Anticancer Activity

Many phenanthridine alkaloids are potent cytotoxic agents against a variety of cancer cell lines. Their mechanisms of action are often multifaceted and can involve:

-

Topoisomerase Inhibition: Some phenanthridine alkaloids, such as the synthetic derivative NK314, are potent inhibitors of topoisomerase IIα.[9][10] By stabilizing the enzyme-DNA cleavage complex, they induce double-strand DNA breaks, leading to cell cycle arrest and apoptosis.

-

Cell Cycle Arrest: These alkaloids can arrest the cell cycle at various phases. For example, NK314 induces a G2/M phase arrest, while other compounds can cause arrest at the G0/G1 or S phase.[9] This prevents cancer cells from proliferating.

-

Induction of Apoptosis: Phenanthridine alkaloids are potent inducers of programmed cell death (apoptosis). They can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, leading to the activation of caspases and the execution of cell death.

Antimicrobial Activity

Sanguinarine and chelerythrine, in particular, have demonstrated significant activity against a range of bacteria and fungi. Their mechanism of action is thought to involve the disruption of cell membranes and the inhibition of key cellular enzymes.

Quantitative Data

The following tables summarize key quantitative data for the biological activity of selected phenanthridine alkaloids.

Table 1: Cytotoxicity of Phenanthridine Alkaloids against Cancer Cell Lines (IC₅₀ values in µM)

| Alkaloid | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) | PC3 (Prostate) |

| Sanguinarine | 0.28[11] | - | 3.5[12] | 2.50[13] | - |

| Chelerythrine | - | - | - | - | - |

| Lycorine | - | ~5[14] | - | - | - |

Note: IC₅₀ values can vary depending on the specific cell line, assay conditions, and exposure time. The data presented here are representative values from the cited literature.

Table 2: Minimum Inhibitory Concentrations (MIC) of Phenanthridine Alkaloids against Microorganisms (µg/mL)

| Alkaloid | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans |

| Sanguinarine | 16[15] | - | - | - |

| Chelerythrine | - | - | - | 16.67[16] |

Note: MIC values can vary depending on the microbial strain and testing methodology.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The biological effects of phenanthridine alkaloids are mediated through complex signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key mechanisms.

Caption: Topoisomerase IIα inhibition by phenanthridine alkaloids.

Caption: Induction of apoptosis by phenanthridine alkaloids.

Experimental Workflow

Caption: General workflow for isolation and evaluation of phenanthridine alkaloids.

Conclusion

The phenanthridine alkaloids represent a rich and diverse family of natural and synthetic compounds with a compelling history and a bright future in drug development. From their initial synthesis in the late 19th century to their ongoing investigation as potent anticancer and antimicrobial agents, these molecules continue to inspire chemists and biologists alike. The development of modern synthetic methods has made these complex structures more accessible, while a deeper understanding of their mechanisms of action is paving the way for the rational design of new and more effective therapeutic agents. This technical guide serves as a foundational resource for researchers poised to contribute to the next chapter in the remarkable story of the phenanthridine alkaloids.

References

- 1. Phenanthridine - Wikipedia [en.wikipedia.org]

- 2. Pictet-Hubert Reaction [drugfuture.com]

- 3. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation, Synthesis, and Semisynthesis of Amaryllidaceae Constituents from Narcissus and Galanthus sp.: De Novo Total Synthesis of 2- epi-Narciclasine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Come-back of phenanthridine and phenanthridinium derivatives in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Inhibition of topoisomerase IIalpha and G2 cell cycle arrest by NK314, a novel benzo[c]phenanthridine currently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Tetrahydro-3H-pyrazolo[4,3-a]phenanthridine-based CDK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparative in vitro activity of sanguinarine against oral microbial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Biophysical Properties of Phenanthridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenanthridine derivatives represent a class of nitrogen-containing heterocyclic compounds with a diverse range of biological activities, making them a subject of intense research in medicinal chemistry and drug development. Their planar tricyclic structure allows them to intercalate into DNA, a primary mechanism behind their potent anticancer, antibacterial, and antiparasitic properties. This technical guide provides a comprehensive overview of the core biophysical properties of phenanthridine derivatives, detailing their interaction with biological macromolecules and the experimental methodologies used for their characterization.

DNA Intercalation: The Primary Mechanism of Action

The defining biophysical characteristic of many phenanthridine derivatives is their ability to intercalate between the base pairs of double-stranded DNA. This insertion is driven by a combination of forces, including van der Waals interactions, hydrogen bonding, and electrostatic interactions between the planar aromatic ring system of the phenanthridine core and the DNA base pairs. This intercalation process induces significant conformational changes in the DNA structure, such as unwinding of the double helix and an increase in its contour length. These structural distortions interfere with critical cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1]

A notable example is phenanthriplatin, a platinum-based derivative, which demonstrates a two-step binding mechanism involving rapid, reversible partial intercalation of the phenanthridine ring followed by slower, irreversible covalent binding to a purine base.[1][2][3][4][5] This dual mechanism contributes to its potent anticancer activity.

Binding Affinity (Kd)

The strength of the interaction between a phenanthridine derivative and DNA is quantified by the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity. These values are crucial for structure-activity relationship (SAR) studies, guiding the design of more potent and selective DNA-targeting agents. Experimentally, Kd values can be determined using various techniques, including fluorescence titration and surface plasmon resonance (SPR).

Table 1: DNA Binding Affinities of Selected Phenanthridine Derivatives

| Compound | Method | DNA Type | Kd (µM) | Reference |

| Dihydropyrrolo[1,2-f]phenanthridine (5g) | Molecular Docking | B-DNA | 29.11 | [6] |

| Dihydropyrrolo[1,2-f]phenanthridine (5a) | Molecular Docking | B-DNA | 114.76 | [6] |

| Dihydropyrrolo[1,2-f]phenanthridine (5b) | Molecular Docking | B-DNA | 42.94 | [6] |

| Dihydropyrrolo[1,2-f]phenanthridine (5h) | Molecular Docking | B-DNA | 112.28 | [6] |

Note: The Kd values in this table are derived from molecular docking studies and represent theoretical predictions. Experimental validation is crucial.

Fluorescence Properties

Many phenanthridine derivatives exhibit intrinsic fluorescence, a property that is highly sensitive to their local environment. This characteristic is invaluable for studying their interaction with biological targets.

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The quantum yield of phenanthridine derivatives often changes significantly upon binding to DNA. For instance, the well-known DNA intercalator ethidium bromide, a phenanthridine derivative, exhibits a dramatic increase in its fluorescence quantum yield upon intercalation into the hydrophobic environment between DNA base pairs, which protects it from solvent quenching.[7][8][9] This "light-up" property is the basis for many DNA detection and quantification assays. In contrast, propidium iodide, another derivative, shows a 20-30 fold enhancement in its quantum yield upon DNA binding.[10][11][12][13]

Table 2: Fluorescence Quantum Yields of Selected Phenanthridine Derivatives

| Compound | Solvent/Environment | Quantum Yield (ΦF) | Reference |

| Ethidium Bromide | Water | ~0.023 | [7] |

| Ethidium Bromide | Bound to DNA | ~0.15 - 0.25 | [9] |

| Propidium Iodide | Aqueous Solution | Low | [10][11][12][13] |

| Propidium Iodide | Bound to DNA | Enhanced 20-30 fold | [10][11][12] |

| Coumarin fused dihydropyridine derivative (4a) | Not specified | 0.41 | [3] |

| Coumarin fused dihydropyridine derivative (4c) | Not specified | 0.26 | [3] |

| Coumarin fused dihydropyridine derivative (4d) | Not specified | 0.60 | [3] |

| Coumarin fused dihydropyridine derivative (4e) | Not specified | 0.83 | [3] |

| Coumarin fused dihydropyridine derivative (4b) | Not specified | 0.014 | [3] |

Biological Activity and Cellular Effects

The biophysical properties of phenanthridine derivatives translate into a wide array of biological activities, with anticancer effects being the most extensively studied.

Cytotoxicity and Anticancer Activity

The ability of phenanthridine derivatives to intercalate DNA and inhibit essential cellular processes leads to potent cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions.

Table 3: IC50 Values of Selected Phenanthridine Derivatives Against Various Cancer Cell Lines

| Compound | MCF-7 (µM) | PC3 (µM) | Hela (µM) | A549 (µM) | HepG2 (µM) | Reference |

| 8a | 0.28 | - | - | - | - | [14] |

| 5-FU | 1.71 | - | - | 10.32 | - | [15] |

| Doxorubicin | 7.67 | - | - | 6.62 | 8.28 | [16] |

| Compound 6c | 19.13 | - | - | 15.69 | 13.68 | [17] |

| Compound 95 | - | - | - | - | 52.71 | [18] |

| Compound 125 | - | - | - | - | >121 | [18] |

Note: IC50 values can vary depending on the specific experimental conditions, such as cell line, incubation time, and assay method.

Modulation of Signaling Pathways

Beyond direct DNA interaction, phenanthridine derivatives can modulate various intracellular signaling pathways, contributing to their therapeutic effects.

Certain phenanthridine derivatives have been identified as modulators of the Wnt/β-catenin signaling pathway, which is crucial for embryonic development and tissue homeostasis and is often dysregulated in cancer. For example, the lycorine derivative HLY78 acts as an agonist of this pathway by targeting the DAX domain of Axin, a key component of the β-catenin destruction complex.[10][19][20][21][22] This interaction promotes the association of Axin with the LRP6 co-receptor, leading to LRP6 phosphorylation and activation of Wnt signaling.[21]

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Some phenanthridine derivatives, such as sanguinarine, have been shown to inhibit this pathway. Sanguinarine can upregulate the expression of Dual-Specificity Phosphatase 4 (DUSP4), which in turn dephosphorylates and inactivates ERK.[23] This inhibition of the ERK pathway contributes to the anti-proliferative and pro-apoptotic effects of sanguinarine.[23][24]

Experimental Protocols

A variety of biophysical and cell-based assays are employed to characterize the properties of phenanthridine derivatives.

DNA Intercalation and Binding Assays

This method relies on the change in fluorescence intensity of the phenanthridine derivative upon binding to DNA.

-

Preparation: Prepare stock solutions of the phenanthridine derivative and DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., Tris-HCl with NaCl).

-

Titration: To a fixed concentration of the phenanthridine derivative in a cuvette, add increasing aliquots of the DNA solution.

-

Measurement: After each addition, record the fluorescence emission spectrum at a fixed excitation wavelength.

-

Data Analysis: Plot the change in fluorescence intensity as a function of the DNA concentration. The data is then fitted to a suitable binding model (e.g., one-site binding model) to calculate the dissociation constant (Kd).[25][26]

This assay determines if a compound inhibits topoisomerase I by stabilizing the enzyme-DNA cleavage complex.

-

Substrate Preparation: A 3'-radiolabeled DNA oligonucleotide is used as the substrate.[27][28][29][30]

-

Reaction: The radiolabeled DNA is incubated with recombinant topoisomerase I in a reaction buffer in the presence of various concentrations of the test compound.

-

Termination: The reaction is stopped by adding SDS.

-

Electrophoresis: The samples are run on a denaturing polyacrylamide gel.

-

Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the DNA fragments. An increase in the amount of cleaved DNA fragments indicates stabilization of the cleavage complex and inhibition of the religation step by the compound.[27][28][29][30]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the phenanthridine derivative for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Conclusion

Phenanthridine derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. Their fundamental biophysical property of DNA intercalation, coupled with their ability to modulate key cellular signaling pathways, underscores their potential in oncology and infectious diseases. A thorough understanding of their biophysical characteristics and the application of robust experimental methodologies are essential for the rational design and optimization of novel phenanthridine-based drugs with improved efficacy and selectivity. This guide provides a foundational framework for researchers and drug development professionals engaged in the exploration of this promising class of compounds.

References

- 1. pnas.org [pnas.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Phenanthriplatin, a monofunctional DNA-binding platinum anticancer drug candidate with unusual potency and cellular activity profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nathan.instras.com [nathan.instras.com]

- 9. Fluorescence lifetime analysis of DNA intercalated ethidium bromide and quenching by free dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Propidium iodide - Wikipedia [en.wikipedia.org]

- 11. How does propidium iodide staining work? | AAT Bioquest [aatbio.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. stemcell.com [stemcell.com]

- 14. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Design, Synthesis, and Structural Optimization of Lycorine-Derived Phenanthridine Derivatives as Wnt/β-Catenin Signaling Pathway Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. selleckchem.com [selleckchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Efficient synthesis of new phenanthridine Wnt/β-catenin signaling pathway agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Sanguinarine inhibits growth and invasion of gastric cancer cells via regulation of the DUSP4/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 27. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 28. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

Phenanthridine's Mechanism of Action in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenanthridine and its derivatives represent a versatile class of nitrogenous heterocyclic compounds with significant therapeutic potential, particularly in oncology and parasitology. Their biological activities are primarily attributed to a multi-faceted mechanism of action at the cellular and molecular levels. This technical guide provides a comprehensive overview of the core mechanisms of phenanthridine action, focusing on its role as a DNA intercalator, an inhibitor of topoisomerase and telomerase, and an inducer of programmed cell death. Detailed experimental protocols for key assays, quantitative data on biological activity, and visualizations of relevant signaling pathways are presented to facilitate further research and drug development efforts in this promising area.

Core Mechanisms of Action

The biological efficacy of phenanthridine derivatives stems from their ability to interact with fundamental cellular components and disrupt critical processes. The planar aromatic structure of the phenanthridine core is a key determinant of its primary mechanisms of action.

DNA Intercalation

The planar polyaromatic structure of phenanthridine allows it to insert between the base pairs of the DNA double helix, a process known as intercalation.[1][2][3][4] This physical insertion leads to a distortion of the DNA structure, causing it to unwind and lengthen.[3][5] This structural alteration interferes with DNA replication and transcription, ultimately inhibiting cell proliferation.[3] The binding affinity and specificity of phenanthridine derivatives to DNA can be influenced by substituents on the phenanthridine ring.[4] For instance, the monofunctional platinum agent phenanthriplatin demonstrates a two-step binding mechanism involving rapid, partial intercalation of the phenanthridine ring followed by slower covalent binding to a purine base.[3][6]

Topoisomerase Inhibition

Topoisomerases are essential enzymes that resolve topological problems in DNA by catalyzing the transient cleavage and re-ligation of DNA strands.[7] Phenanthridine derivatives have been identified as potent inhibitors of both topoisomerase I and topoisomerase II.[8][9][10][11] They act as "topoisomerase poisons" by stabilizing the covalent enzyme-DNA cleavage complex.[12][13] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of single- and double-strand breaks.[9][10] These DNA breaks trigger cell cycle arrest and apoptosis.[9][11] Notably, some benzo[c]phenanthridine derivatives, such as NK314, are potent topoisomerase IIα inhibitors.[9][10] The ability of certain phenanthridine compounds to act as dual topoisomerase I and II poisons enhances their genotoxic and cytotoxic potential.[13]

Telomerase Inhibition

Telomerase is a reverse transcriptase that maintains telomere length in cancer cells, enabling their replicative immortality. Phenanthridine derivatives, such as ethidium, can inhibit telomerase activity.[14][15] The proposed mechanism involves the binding and stabilization of G-quadruplex structures that can form in the G-rich telomeric DNA overhang.[16] This stabilization prevents telomerase from accessing its substrate, thereby inhibiting telomere elongation.[14][15] Some phenanthridine derivatives target the RNA/DNA heteroduplex formed during the telomerase catalytic cycle.[14][15]

Cellular Consequences of Phenanthridine Action

The molecular interactions of phenanthridine derivatives culminate in significant cellular responses, primarily leading to cell cycle arrest and apoptosis.

Cell Cycle Arrest

By inducing DNA damage through topoisomerase inhibition and intercalation, phenanthridine compounds activate cellular DNA damage response pathways. This activation leads to the arrest of the cell cycle, typically at the G2/M phase, preventing the cell from proceeding through mitosis with damaged DNA.[3][9][17] For example, the novel benzo[c]phenanthridine NK314 has been shown to induce significant G2 cell cycle arrest.[9]

Induction of Apoptosis

The accumulation of DNA damage and cell cycle arrest ultimately triggers programmed cell death, or apoptosis.[11][17] Phenanthridine derivatives have been shown to induce apoptosis through the modulation of key regulatory proteins. This includes the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[11][17] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases and the subsequent cleavage of cellular substrates, such as poly(ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis.[17] Some studies have also indicated an increase in the levels of the tumor suppressor protein p53 in response to treatment with phenanthridine compounds.[18][19][20][21]

Antiparasitic Activity

Phenanthridine compounds have also demonstrated significant activity against various parasites, including Babesia rodhaini and other protozoa.[22][23] While the exact mechanisms are not as extensively characterized as their anticancer effects, it is believed that their ability to interfere with parasitic DNA and essential enzymes plays a crucial role.[12][24] The nervous system of some parasitic worms can also be a target for certain antiparasitic drugs, leading to paralysis and expulsion from the host.

Quantitative Data on Biological Activity

The following tables summarize the cytotoxic and enzyme inhibitory activities of selected phenanthridine derivatives.

Table 1: Cytotoxicity of Phenanthridine Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Molecule 8a | MCF-7 (Breast) | 0.28 | [17] |

| Molecule 8a | PC3 (Prostate) | 0.42 | [17] |

| Molecule 8a | Hela (Cervical) | 0.55 | [17] |

| Molecule 8a | A549 (Lung) | 0.63 | [17] |

| Molecule 8a | HepG2 (Liver) | 0.71 | [17] |

| Sanguinarine | MCF-7 (Breast) | 1.25 | [17] |

| Etoposide | MCF-7 (Breast) | 15.6 | [17] |

| Lycorine | A549 (NSCLC) | ~5 | |

| Lycorine | U373 (GBM) | ~5 |

Table 2: Topoisomerase Inhibitory Activity of Phenanthridine Derivatives

| Compound | Enzyme | Activity | Reference |

| Molecule 8a | Topoisomerase I/II | Inhibitor | [11][17] |

| NK314 | Topoisomerase IIα | Potent Inhibitor | [9][10] |

| Nitidine | Topoisomerase I | Inhibitor | [10] |

| Fagaronine | Topoisomerases | Inhibitor | [10] |

| P8-D6 | Topoisomerase I/II | Dual Poison | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of phenanthridine derivatives.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells.[1]

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the phenanthridine compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C in a humidified atmosphere.[1]

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[1]

-

Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[1]

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.[22]

-

Protocol:

-

Treat cells with the phenanthridine compound for the desired time.

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fix the cells in cold 70% ethanol and store at -20°C overnight.[22]

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[22]

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

-

Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect exposed PS. Propidium iodide is used as a counterstain to identify cells with compromised membrane integrity (late apoptotic and necrotic cells).

-

Protocol:

-

Treat cells with the phenanthridine compound.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

-

Topoisomerase Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerases.

-

Principle: Topoisomerases relax supercoiled plasmid DNA. In an agarose gel, supercoiled DNA migrates faster than its relaxed counterpart. An inhibitor will prevent this relaxation, resulting in the persistence of the supercoiled DNA band.[25][26]

-

Protocol:

-

Set up reaction mixtures containing supercoiled plasmid DNA (e.g., pBR322), reaction buffer, and purified human topoisomerase I or IIα.[26]

-

Add various concentrations of the phenanthridine compound to the reaction mixtures.

-

Incubate the reactions at 37°C for 30 minutes.[25]

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Load the samples onto an agarose gel (e.g., 1%) containing ethidium bromide.[25]

-

Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

-

Visualize the DNA bands under UV light and analyze the degree of inhibition.

-

Telomeric Repeat Amplification Protocol (TRAP) Assay

This is a highly sensitive PCR-based assay to measure telomerase activity.

-

Principle: The assay involves two main steps. First, telomerase present in a cell extract adds telomeric repeats to a synthetic substrate oligonucleotide. Second, these extended products are amplified by PCR.[27] The amplification products are then visualized on a polyacrylamide gel.[27]

-

Protocol:

-

Prepare cell extracts using a suitable lysis buffer (e.g., NP-40 based).[28]

-

Set up the TRAP reaction mixture containing the cell extract, a substrate oligonucleotide (TS primer), dNTPs, and a reverse primer.

-

Incubate the mixture at a temperature optimal for telomerase extension (e.g., 25-30°C) for 30-45 minutes.[27]

-

Perform PCR amplification of the extended products.[27]

-

Resolve the PCR products on a polyacrylamide gel.

-

Stain the gel (e.g., with SYBR Green or silver stain) and visualize the characteristic ladder of 6-base pair repeats, indicating telomerase activity. A decrease in the intensity of this ladder in the presence of a phenanthridine compound indicates inhibition.

-

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess changes in their expression levels.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the proteins of interest (e.g., p53, PARP-1, Bax, Bcl-2). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

-

Protocol:

-

Prepare whole-cell lysates from treated and untreated cells.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and experimental workflows described in this guide.

Caption: Overview of the primary mechanisms of action of phenanthridine derivatives.

Caption: Simplified signaling pathway for phenanthridine-induced apoptosis.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Comparative Study on the DNA Interactions and Biological Activities of Benzophenanthridine and Protoberberine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Come-back of phenanthridine and phenanthridinium derivatives in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA Intercalation Facilitates Efficient DNA-Targeted Covalent Binding of Phenanthriplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. MECHANISMS OF ACTION OF PHENANTHRIDINE AND AMINOQUINALDINE TRYPANOCIDES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Patient-derived tumor organoids with p53 mutations, and not wild-type p53, are sensitive to synergistic combination PARP inhibitor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. profoldin.com [profoldin.com]

- 16. Classification and Mechanism of Action of Anti-Parasitic Drugs: A Review Article – International Journal of Health & Medical Research [ijhmr.com]

- 17. researchgate.net [researchgate.net]

- 18. Tumor suppressor p53 promotes ferroptosis in oxidative stress conditions independent of modulation of ferroptosis by p21, CDKs, RB, and E2F - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. cancer.wisc.edu [cancer.wisc.edu]

- 23. The activity of phenanthridine compounds against Babesia rodhaini in mice; with a note on some clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. [PDF] Classification and Mechanism of Action of Anti-Parasitic Drugs: A Review Article | Semantic Scholar [semanticscholar.org]

- 25. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 26. inspiralis.com [inspiralis.com]

- 27. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. telomer.com.tr [telomer.com.tr]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Quantum Yield and Lifetime of Phenanthridine Fluorophores

Phenanthridine and its derivatives constitute a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their potent applications in medicinal chemistry and as fluorescent probes.[1] Their rigid, planar, and aromatic structure provides a robust scaffold for the development of fluorophores with diverse photophysical properties. These properties, particularly the fluorescence quantum yield and lifetime, are critical parameters that dictate their suitability for various applications, from DNA intercalation agents to sensitive biological probes for detecting ions and biomolecules.[2]

This guide provides a comprehensive overview of the core photophysical characteristics of phenanthridine-based fluorophores, details the experimental protocols for their measurement, and presents quantitative data to aid in the selection and application of these compounds in research and drug development.

Core Photophysical Concepts: Quantum Yield and Lifetime

The utility of a fluorophore is fundamentally defined by its efficiency in converting absorbed light into emitted fluorescence and the timescale over which this emission occurs.

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[3][4]

ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)

A quantum yield can range from 0 to 1 (or 0% to 100%).[4] A value of 1.0 signifies that every absorbed photon results in an emitted fluorescent photon, indicating a highly efficient fluorophore.[4] Compounds with quantum yields even as low as 0.10 are considered usefully fluorescent.[4] The quantum yield is intrinsically related to the rate constants of radiative decay (kf, fluorescence) and non-radiative decay pathways (knr), such as internal conversion and intersystem crossing.

ΦF = kf / (kf + knr)

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a fluorophore spends in the excited state before returning to the ground state by emitting a photon. After excitation with a brief pulse of light, the population of excited molecules decays exponentially. The lifetime is the time it takes for the number of excited molecules to decay to 1/e (approximately 36.8%) of the initial population.

Lifetimes typically range from picoseconds to hundreds of nanoseconds for most fluorescent probes. This parameter is highly sensitive to the fluorophore's molecular environment, including solvent polarity, temperature, and the presence of quenching agents, but is independent of fluorophore concentration or excitation intensity.

Quantitative Photophysical Data of Phenanthridine Derivatives

The quantum yield and lifetime of phenanthridine fluorophores are highly dependent on their chemical structure, substituents, and environment. The data below, summarized from various studies, highlights these variations.

Table 1: Photophysical Properties of Quaternary Benzo[c]phenanthridine Alkaloids

These alkaloids exist in two forms: a fluorescent alkanolamine form and an iminium form which exhibits low fluorescence in solution but can see enhanced fluorescence upon binding to DNA.

| Compound Form | Condition | Quantum Yield (ΦF) | Fluorescence Lifetime (τ) |

| Alkanolamine Form | In various solvents | 0.098 to 0.345 | Not specified |

| Iminium Form | In various solvents | < 0.033 | 2 - 5 ns |

| Iminium Form | Bound to DNA | Enhanced | 3 - 10 ns |

| Data sourced from a study on quaternary benzo[c]phenanthridine alkaloids.[5] |

Table 2: Uncaging Quantum Yields of 3-(Dimethylamino)phenanthridine (3-DMAPh) Photocages

While distinct from fluorescence quantum yield, the uncaging quantum yield (Φu) measures the efficiency of a light-induced bond cleavage, a key parameter for photoremovable protecting groups.

| Derivative (Substituent) | Uncaging Quantum Yield (Φu) |

| 6a (H) | 2.7% |

| 6b (Me) | 6.0% |

| 6c (OMe) | 2.6% |

| 6e (F) | 0.9% |

| 6g (7,9-OMe) | 10.6% |

| Data sourced from a study on phenanthridine-based photocages.[6][7] |

Experimental Protocols for Measuring Photophysical Properties

Accurate determination of quantum yield and lifetime is essential for characterizing phenanthridine fluorophores. Standardized protocols are crucial for obtaining reproducible data.

Measurement of Fluorescence Quantum Yield

The most common and reliable method for measuring the fluorescence quantum yield of a solution is the relative method , which involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.[3]

Detailed Methodology (Relative Method):

-

Standard Selection: Choose a fluorescence standard with a known and stable quantum yield (e.g., quinine sulfate in 0.1M perchloric acid, ΦF = 0.60).[4] The standard's absorption and emission spectra should ideally overlap with the test sample.

-

Solution Preparation: Prepare a series of dilute solutions of both the test sample and the standard in the desired solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.[3]

-

Absorbance Measurement: Record the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer. It is critical that the excitation wavelength and all instrument settings (e.g., slit widths) are identical for both the sample and standard measurements.

-

Data Analysis: Integrate the area under the emission curve for each recorded spectrum.

-

Calculation: Plot the integrated fluorescence intensity versus the absorbance for both the test sample and the standard. The gradients (Grad) of these plots are used to calculate the quantum yield of the unknown sample (ΦX) using the following equation:[3]

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients from the plots for the test and standard samples, respectively.

-

ηX and ηST are the refractive indices of the solvents used for the test and standard samples.[3]

-

Caption: Workflow for relative fluorescence quantum yield measurement.

Measurement of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for determining fluorescence lifetimes.[8] It reconstructs the fluorescence decay profile by measuring the arrival times of individual photons relative to a pulsed excitation source.

Detailed Methodology (TCSPC):

-

Excitation: The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser or LED), with pulse durations much shorter than the expected fluorescence lifetime.

-

Photon Detection: A sensitive single-photon detector (e.g., a photomultiplier tube) detects the emitted fluorescent photons. The setup is configured so that, on average, much less than one photon is detected per excitation pulse to avoid pulse pile-up.

-

Timing Electronics: A Time-to-Amplitude Converter (TAC) or Time-to-Digital Converter (TDC) measures the time difference between the excitation pulse (start signal) and the arrival of the first fluorescence photon (stop signal).[8]

-

Histogram Construction: This process is repeated for millions of excitation cycles. The measured time differences are collected into a histogram, where the x-axis represents time and the y-axis represents the number of photons detected at that time.[9]

-

Data Analysis: The resulting histogram represents the probability distribution of photon arrival times, which directly corresponds to the fluorescence decay curve. This curve is then fitted to an exponential decay function (or a sum of exponentials) to extract the fluorescence lifetime (τ).

Caption: Principle of Time-Correlated Single Photon Counting (TCSPC).

Application in Drug Development: Probing Biomolecular Interactions

Phenanthridine's ability to intercalate with DNA and bind to proteins makes it a valuable scaffold for developing chemical probes to investigate and modulate biological systems.[2][10] The fluorescence properties of these probes often change upon binding to their target, providing a direct readout of the interaction.

A notable application is the development of phenanthridine analogues to disrupt the binding of transcription factors to DNA. For instance, specific analogues have been identified that inhibit the interaction of ΔFosB homodimers and ΔFosB/JunD heterodimers with their DNA consensus sites.[11] Such molecules are crucial tools for studying the neurobiological changes associated with conditions like drug addiction and depression.[11]

The mechanism relies on the probe binding to the protein-DNA complex or the protein itself, which alters the conformation and prevents effective DNA binding. This disruption can be monitored by changes in the fluorescence signal of the phenanthridine probe, such as an increase in lifetime or quantum yield due to the altered, more rigid microenvironment upon binding.[5]

Caption: Disruption of ΔFosB/JunD-DNA binding by a phenanthridine probe.

References

- 1. Phenanthridine derivatives as promising new anticancer agents: synthesis, biological evaluation and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Quantum yield - Wikipedia [en.wikipedia.org]

- 5. Influence of Solvent Polarity and DNA-Binding on Spectral Properties of Quaternary Benzo[c]phenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Red-shifted two-photon-sensitive phenanthridine photocages: synthesis and characterisation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02852J [pubs.rsc.org]

- 8. horiba.com [horiba.com]

- 9. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenanthridine–pyrene conjugates as fluorescent probes for DNA/RNA and an inactive mutant of dipeptidyl peptidase enzyme - PMC [pmc.ncbi.nlm.nih.gov]